Rosmarinine

説明

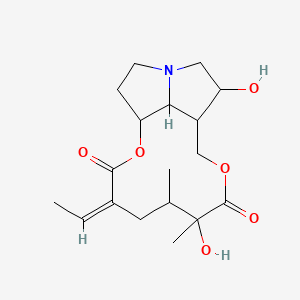

Structure

3D Structure

特性

IUPAC Name |

(1R,4Z,6R,7R,11S,12S,17R)-4-ethylidene-7,12-dihydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadecane-3,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO6/c1-4-11-7-10(2)18(3,23)17(22)24-9-12-13(20)8-19-6-5-14(15(12)19)25-16(11)21/h4,10,12-15,20,23H,5-9H2,1-3H3/b11-4-/t10-,12+,13-,14-,15-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEXVXKIMPBHRQR-VFQWDWSUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CC(C(C(=O)OCC2C(CN3C2C(CC3)OC1=O)O)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/C[C@H]([C@@](C(=O)OC[C@H]2[C@@H](CN3[C@H]2[C@@H](CC3)OC1=O)O)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

520-65-0 | |

| Record name | (3Z,5R,6R,9aS,10S,14aR,14bR)-3-Ethylidenedodecahydro-6,10-dihydroxy-5,6-dimethyl[1,6]dioxacyclododecino[2,3,4-gh]pyrrolizine-2,7-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=520-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ROSMARININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NF2N9W4Q5V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Occurrence and Distribution of Rosmarinine

Botanical Sources and Distribution in Pyrrolizidine (B1209537) Alkaloid-Producing Plant Genera

Rosmarinine has been primarily isolated from and identified in various species of the genus Senecio, which belongs to the Asteraceae family, one of the largest families of flowering plants. The Asteraceae family is a well-known producer of a wide array of pyrrolizidine alkaloids.

Specific botanical sources of rosmarinine include:

Senecio pleistocephalus : This plant is a significant source of rosmarinine and has been used in biosynthetic studies of the alkaloid.

Senecio callosus nih.gov

Senecio hadiensis nih.gov

While the most well-documented occurrences of rosmarinine are within the Senecio genus, the broader distribution of this specific alkaloid across other genera in the Asteraceae and other major pyrrolizidine alkaloid-producing families, such as the Boraginaceae, is not as extensively characterized in the currently available scientific literature. The Boraginaceae family, which includes about 2,000 species, is another significant producer of pyrrolizidine alkaloids, but specific reports of rosmarinine in this family are not prominent. wikipedia.orgdal.canativeplanttrust.orgresearchgate.net

Biosynthetic Context within Plant Secondary Metabolism of Pyrrolizidine Alkaloids

The biosynthesis of rosmarinine, like other pyrrolizidine alkaloids, is a complex process involving multiple enzymatic steps. These alkaloids are considered secondary metabolites, which are compounds not essential for the primary life-sustaining processes of the plant but play crucial roles in defense against herbivores and microorganisms. researchgate.netwikipedia.org The biosynthesis of pyrrolizidine alkaloids occurs in the roots of the plants and they are then transported to other parts of the plant. encyclopedia.pub

The structure of rosmarinine is a macrocyclic diester, meaning it consists of a necine base and a dicarboxylic necic acid that form a large ring structure through ester bonds. nih.govmdpi.com

Necine Base Biosynthesis (Rosmarinecine):

The necine base of rosmarinine is (-)-rosmarinecine. nih.gov Its biosynthesis has been studied in detail in Senecio pleistocephalus. The pathway begins with the amino acid L-ornithine, which is converted to putrescine. Two molecules of putrescine are then utilized to form the symmetrical intermediate, homospermidine. This reaction is catalyzed by the enzyme homospermidine synthase, which is a key regulatory step in the biosynthesis of all pyrrolizidine alkaloids. gla.ac.uknih.gov

From homospermidine, a series of oxidation and cyclization reactions lead to the formation of the characteristic bicyclic pyrrolizidine ring system of the necine base. gla.ac.uk Rosmarinecine is a saturated necine base with hydroxyl groups at positions C-2, C-7, and C-9, which are the sites for esterification with the necic acid. nih.gov

Necic Acid Biosynthesis:

While the biosynthesis of the rosmarinecine base is well-understood, the specific pathway for the dicarboxylic necic acid that forms the macrocyclic ring in rosmarinine is less clear. In general, the necic acids of pyrrolizidine alkaloids are derived from common amino acids, particularly the branched-chain amino acids such as L-isoleucine and L-valine. nih.govmdpi.com For many C10 necic acids found in macrocyclic pyrrolizidine alkaloids, the biosynthetic pathway involves the coupling of metabolites derived from isoleucine. rsc.org It is presumed that a similar pathway is involved in the formation of the dicarboxylic necic acid moiety of rosmarinine.

Esterification:

The final step in the biosynthesis of rosmarinine is the esterification of the rosmarinecine base with the specific dicarboxylic necic acid. This process forms the macrocyclic diester structure that is characteristic of rosmarinine. nih.gov

Chemodiversity and Chemotaxonomic Implications of Rosmarinine Presence

The vast structural diversity of pyrrolizidine alkaloids is a result of variations in both the necine base and the necic acid moieties, as well as the patterns of esterification. researchgate.netnih.gov Rosmarinine, as a macrocyclic diester, contributes to this chemodiversity.

The presence of specific types of pyrrolizidine alkaloids can have significant implications for chemotaxonomy, which is the classification of organisms based on their chemical constituents. Within the genus Senecio, the profiles of pyrrolizidine alkaloids have been shown to be useful chemotaxonomic markers at the infrageneric level.

One study on Brazilian Senecio species categorized pyrrolizidine alkaloids into different subgroups for chemotaxonomic analysis. This classification included a "rosmarinine-like" subgroup, suggesting that the presence of rosmarinine and structurally related alkaloids can be a distinguishing feature for certain groups of species within the genus. researchgate.net The characteristic mass fragmentation pattern of the rosmarinine subgroup includes ions at m/z 156, 154, 138 (base), 122, and 82. researchgate.net This indicates that the unique structure of rosmarinine can be used to help differentiate and classify closely related plant species.

Biosynthesis of Rosmarinine

Precursor Incorporation and Metabolic Pathways for Pyrrolizidine (B1209537) Alkaloids

Putrescine serves as a pivotal precursor in the biosynthesis of both polyamines and pyrrolizidine alkaloids. nih.gov Tracer studies utilizing 13C-labeled putrescine have definitively shown that both rings of the pyrrolizidine nucleus in the necine base originate from two molecules of putrescine. nih.govcore.ac.ukrsc.org These two putrescine molecules are incorporated to approximately the same extent into the necine base, rosmarinecine. rsc.org In some plant species, such as Senecio pleistocephalus, putrescine has been identified as a more efficient precursor for rosmarinine compared to N-acetylputrescine. gla.ac.uk The initial committed step involves the condensation of putrescine with spermidine (B129725) to form homospermidine, a crucial intermediate in the PA pathway. nih.govcdnsciencepub.comnih.govnih.govresearchgate.netpnas.orgwikipedia.org

Pyrrolizidine alkaloids are characterized by a necine base that is esterified with a necic acid. nih.govcore.ac.ukwikipedia.org Rosmarinine specifically contains the necine base (-)-rosmarinecine. nih.govacs.org Through intermediate trapping experiments, both platynecine and rosmarinecine have been identified as key intermediates in the biosynthetic pathway leading to rosmarinine. gla.ac.uk Homospermidine acts as the direct precursor for the biosynthesis of the necine base moiety. researchgate.net From homospermidine, the pathway diverges, leading to two primary necine base precursors: isoretronecanol, which is a precursor for 1,2-saturated PAs like rosmarinine and platyphylline, and trachelanthamidine, which serves as a precursor for 1,2-unsaturated PAs. researchgate.net The formation of the pyrrolizidine ring system involves stereospecific hydrogen removal and retention, followed by hydroxylation steps to yield rosmarinecine. rsc.orgpsu.edu

The structural relationship of some key necine bases involved in PA biosynthesis is summarized below:

| Necine Base | Type of PA (Example) | Saturation Status | PubChem CID |

| Rosmarinecine | Saturated Pyrrolizidine Alkaloids | Saturated | 160351 |

| Platynecine | Saturated Pyrrolizidine Alkaloids | Saturated | 10408 |

| Retronecine | 1,2-Unsaturated Pyrrolizidine Alkaloids | Unsaturated | 10777 |

| Isoretronecanol | Precursor to Saturated PAs | Saturated | 160416 |

| Trachelanthamidine | Precursor to 1,2-Unsaturated PAs | Saturated | 10787 |

While the biosynthesis of necine bases follows a common pathway, the formation of the diverse necic acid moieties occurs through distinct modes. nih.govencyclopedia.pub These necic acids are typically highly substituted and oxygenated. core.ac.uk Research has indicated that isoleucine is a specific precursor incorporated into the acid portions of various pyrrolizidine alkaloids. gla.ac.ukrsc.org Notably, some C10 necic acids are formed from two units of isoleucine. gla.ac.uk Additionally, 2-aminobutanoic acid also contributes as a biosynthetic precursor to several necic acids. gla.ac.uk Rosmarinine is formed through the esterification of its necine base with dicarboxylic necic acids. nih.gov

Enzymology of Pyrrolizidine Alkaloid Biosynthesis Relevant to Rosmarinine

The intricate biosynthesis of rosmarinine and other pyrrolizidine alkaloids relies on a series of enzyme-catalyzed reactions. ontosight.ai

Homospermidine synthase (HSS) is recognized as the first pathway-specific enzyme in the biosynthesis of pyrrolizidine alkaloids. nih.govontosight.ainih.govresearchgate.netpnas.orgwikipedia.orgherbapolonica.ploup.comresearchgate.netoup.comresearchgate.netebi.ac.uk This enzyme plays a critical role by catalyzing the formation of homospermidine. researchgate.netresearchgate.net Specifically, HSS facilitates an NAD+-dependent transfer of an aminobutyl group from spermidine to putrescine, leading to the release of 1,3-diaminopropane (B46017) and the formation of symmetric homospermidine. nih.govcdnsciencepub.comnih.govnih.govpnas.orgwikipedia.org Homospermidine is a rare polyamine that is not commonly found in plants but is exclusively incorporated into the necine base moiety of PAs. nih.govoup.com Evolutionary studies have revealed that HSS originated from deoxyhypusine (B1670255) synthase (DHS) through a gene duplication event. nih.govherbapolonica.ploup.comoup.comebi.ac.uk DHS is an enzyme involved in primary metabolism, specifically in the post-translational activation of the eukaryotic initiation factor 5A. nih.govoup.com Plant HSS demonstrates high specificity for its substrates, putrescine and spermidine. cdnsciencepub.com

While homospermidine synthase is well-characterized, many subsequent enzymatic steps involved in the formation of rosmarinine remain uncharacterized or are currently postulated. nih.govresearchgate.net Following the formation of homospermidine, an oxidative step, likely mediated by copper-dependent diamine oxidases, initiates the cyclization to pyrrolizidine-1-carbaldehyde. nih.govwikipedia.org This intermediate is then thought to be reduced, possibly by an alcohol dehydrogenase, to yield 1-hydroxymethylpyrrolizidine. nih.govwikipedia.org Further desaturation and hydroxylation steps, catalyzed by currently unknown enzymes, lead to the formation of necine bases such as retronecine. nih.govwikipedia.org The final esterification of the necine base with an activated necic acid, for instance, senecyl-CoA, is believed to be catalyzed by an acyltransferase belonging to the BAHD family. nih.gov The precise sequence of enzymatic conversions beyond homospermidine in the pathway to complex PAs like rosmarinine is not yet fully elucidated. researchgate.net

Advanced Synthetic Methodologies for Rosmarinine and Analogues

Total Synthesis Approaches for Rosmarinine

The total synthesis of pyrrolizidine (B1209537) alkaloids, including the necine base of rosmarinine, presents a significant challenge to organic chemists due to the stereochemically dense and complex bicyclic core.

While a complete catalytic asymmetric total synthesis of rosmarinine itself is not extensively documented, significant achievements have been made in the asymmetric synthesis of its necine base, (-)-rosmarinecine. This necine base is a highly oxygenated pyrrolizidine with a specific cis relationship between adjacent stereocenters at C(1), C(7), and C(7a). researchgate.netacs.org

Another strategy employed in the synthesis of related pyrrolizidine alkaloids involves a sequential inter[4+2]/inter[3+2] cycloaddition, which has been used to create the necessary stereocenters for necine bases. researchgate.net These synthetic endeavors are crucial as they not only confirm the structure of the natural products but also open avenues for the preparation of analogues for biological evaluation.

Semi-synthesis and Degradation Synthesis of Rosmarinine Derivatives and Analogues

Semi-synthesis and degradation strategies leverage the naturally occurring rosmarinine skeleton to create novel derivatives and analogues. These approaches are often more efficient than total synthesis for accessing a variety of related compounds for structure-activity relationship studies.

The synthesis of analogues of the necine base of rosmarinine is a key area of research for exploring the biological activities of this class of compounds. Synthetic analogues of pyrrolizidine alkaloids, often referred to as synthanecines, are prepared for metabolic and toxicological studies. core.ac.uk The synthesis of these monocyclic analogues of necine bases is often less complex than the total synthesis of the natural necine bases themselves. core.ac.uk

Approaches to synthanecine A, a monocyclic analogue, have utilized starting materials such as (S)-malic acid and D-aspartic acid. core.ac.uk These synthetic routes aim to produce key intermediates that can be further elaborated into a range of synthanecine derivatives for biological testing, including for potential anti-tumor activity. core.ac.uk

Rosmarinine itself is considered a non-toxic pyrrolizidine alkaloid. chemfaces.comnih.gov This is in contrast to many other pyrrolizidine alkaloids that are known for their hepatotoxicity. chemfaces.com The lack of toxicity of rosmarinine has been demonstrated in in-vitro studies where it did not induce transformation in mammalian-derived cells, unlike carcinogenic alkaloids like retrorsine (B1680556) and monocrotaline. chemfaces.com However, rosmarinine has shown toxic activity against the first instar larvae of the fall armyworm, Spodoptera frugiperda, a significant maize pest, at concentrations of 10, 50, and 100 ppm. chemfaces.com It did not, however, significantly alter the life cycle of the insect or exhibit antifeedant activity. chemfaces.com

Natural Extraction Methodologies for Research Purposes

For research purposes, rosmarinine is primarily obtained through extraction from plant sources. The development of efficient and selective extraction and isolation techniques is crucial due to the often low concentrations of bioactive compounds in natural materials. researchgate.net

Rosmarinine is a pyrrolizidine alkaloid found in various plant species, notably within the genus Senecio. For instance, it has been isolated from the stems, leaves, and flowers of Senecio callosus. researchgate.netchemfaces.com The general procedure for extraction involves the processing of air-dried plant material. researchgate.net The yields of pyrrolizidine alkaloids from plants can vary significantly depending on the plant species, location, and environmental conditions. core.ac.uk

Modern extraction techniques such as pressurized liquid extraction (PLE) and supercritical fluid extraction (SFE) offer advantages over traditional methods by reducing solvent consumption and extraction time. researchgate.net While high temperatures in PLE can be a concern for thermolabile compounds, the short duration of the extraction can mitigate degradation. researchgate.net Following extraction, the isolation and purification of rosmarinine typically involve chromatographic techniques to separate it from other co-extracted compounds. acs.org

Molecular Mechanisms of Action of Rosmarinine in Vitro and Cellular Studies

Other Investigated Cellular Activities and Effects in Animal Models (Focus on molecular/cellular underpinnings)

Rosmarinine has been noted to exhibit antimicrobial properties, demonstrating effectiveness against various bacterial strains. smolecule.com This suggests its potential as a candidate for further pharmaceutical development in the realm of antimicrobial agents. smolecule.com Research also indicates that the combination of Rosmarinine with other natural compounds may lead to an enhancement of its antimicrobial activity, implying potential synergistic effects. smolecule.com However, specific detailed molecular mechanisms by which Rosmarinine exerts its antimicrobial effects, such as interactions with bacterial cell structures, inhibition of enzymatic pathways, or specific cellular targets, are not extensively detailed in the current literature for Rosmarinine itself.

Table 1: Summary of Rosmarinine's Antimicrobial Activity (General Observations)

| Activity Type | Observation | Specific Strains/Mechanisms | Source |

| Antimicrobial | Effective against various bacterial strains | Not specifically detailed for Rosmarinine | smolecule.com |

| Synergistic Effects | Enhanced activity when combined with other natural compounds | Not specifically detailed for Rosmarinine | smolecule.com |

Preliminary research suggests that Rosmarinine may offer beneficial effects on cognitive function. Animal studies have indicated that Rosmarinine can contribute to improvements in memory and learning. smolecule.com Furthermore, these studies suggest a protective effect on brain cells. smolecule.com While these findings are promising, the specific animal models used, the detailed experimental designs, the extent of the observed improvements, and the underlying molecular or cellular mechanisms responsible for these cognitive effects have not been comprehensively elucidated in the available literature specifically for Rosmarinine. Further research is necessary to understand the precise molecular pathways and cellular targets through which Rosmarinine might exert its neurocognitive benefits.

Table 2: Summary of Rosmarinine's Effects on Cognitive Function in Animal Models (General Observations)

| Effect | Observation in Animal Studies | Molecular/Cellular Underpinnings | Source |

| Memory Improvement | Can improve memory and learning | Not specifically detailed for Rosmarinine | smolecule.com |

| Neuroprotection | Protects brain cells from damage | Not specifically detailed for Rosmarinine | smolecule.com |

Structure Activity Relationship Sar Studies of Rosmarinine and Its Derivatives

Correlating Structural Features with Specific Biological Activities

The biological activities of rosmarinine are intimately linked to its distinct structural features, especially when compared to other pyrrolizidine (B1209537) alkaloids. A critical structural aspect influencing the biological profile of PAs is the presence or absence of a 1,2-double bond in the necine base. Rosmarinine is characterized by a 1,2-saturated necine base, rosmarinecine idrblab.netuni.lumdpi.com. This saturation is a key determinant of its non-carcinogenic nature, distinguishing it from many other PAs. wikidata.orgchemfaces.com.

In contrast, hepatotoxic and carcinogenic PAs, such as retrorsine (B1680556) and senecionine (B1681732), possess a 1,2-unsaturated necine base wikidata.orgidrblab.netchemfaces.comnih.govwikipedia.orgmdpi.comresearchgate.net. This unsaturation allows for metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive pyrrolic metabolites that can bind to DNA and proteins, thereby exerting genotoxic, hepatotoxic, and tumorigenic effects wikidata.orgchemfaces.commdpi.comchemicalbook.comuab.cat.

| Compound Name | Necine Base Type | 1,2-Double Bond | Carcinogenicity/Toxicity | PubChem CID |

| Rosmarinine | Rosmarinecine (saturated) | Absent | Non-carcinogenic, lower toxicity wikidata.orgidrblab.netchemfaces.comwikipedia.org | 5281745 |

| Retrorsine | Retronecine (unsaturated) | Present | Hepatocarcinogenic, toxic wikidata.orgchemfaces.comnih.govmdpi.com | 5281743 |

| Senecionine | Retronecine (unsaturated) | Present | Hepatocarcinogenic, toxic wikidata.orgchemfaces.commdpi.comnih.gov | 5280906 |

| Monocrotaline | Monocrotaline (unsaturated) | Present | Hepatocarcinogenic, toxic wikidata.orgchemfaces.commdpi.comwikipedia.orgthegoodscentscompany.comnih.gov | 9415 |

Impact of Structural Modifications on Observed Biological Effects

Structural modifications to pyrrolizidine alkaloids, including rosmarinine, can profoundly alter their biological effects. One notable example highlighting the critical role of the 1,2-double bond in toxicity is the conversion of rosmarinine to senecionine. Rosmarinine can be transformed into the toxic alkaloid senecionine through the elimination of a hydroxyl group, which introduces a double bond at the 1,2-position of the necine base core.ac.uk. This direct chemical modification demonstrates how a single structural change can shift a compound from a non-toxic profile to a highly toxic and carcinogenic one.

| Original Compound | Modification | Modified Compound | Structural Change | Observed Biological Effect |

| Rosmarinine | Elimination of hydroxyl group | Senecionine | Introduction of 1,2-double bond | Conversion from non-carcinogenic to toxic/carcinogenic core.ac.uk |

| Rosmarinine | Degradation | 1-hydroxymethyl-2,3,5,6,7,7a-hexahydropyrrolizidine-1,2,7-triol | Cleavage of macrocyclic ester, formation of new triol | Potential selective inhibition of glycoproteins allfordrugs.comwikimedia.org |

| Pyrrolizidine Alkaloid (General) | N-oxidation | Pyrrolizidine Alkaloid N-oxide | Oxidation of tertiary nitrogen | Generally reduced toxicity, increased water solubility (detoxification pathway) researchgate.netchemicalbook.comuab.catcore.ac.uk |

Furthermore, pyrrolizidine alkaloids often exist in plants as N-oxide derivatives, which are generally considered less toxic and more water-soluble than their corresponding tertiary amine free bases researchgate.netchemicalbook.comuab.catcore.ac.uk. Rosmarinine N-oxide is one such derivative core.ac.uk. This N-oxidation is considered a detoxification pathway, as the N-oxides are less readily bioactivated into toxic pyrrolic metabolites uab.cat.

A degradation product of rosmarinine, a novel tetrahydroxypyrrolizidine alkaloid identified as (1R,2R,7R,7aS)-1-hydroxymethyl-2,3,5,6,7,7a-hexahydropyrrolizidine-1,2,7-triol, has been obtained. This derivative is currently being investigated for its potential as a selective inhibiting agent for glycoproteins, suggesting that significant structural changes can lead to entirely new biological activities allfordrugs.comwikimedia.org.

Theoretical and Computational Studies of Rosmarinine Activity

Theoretical and computational studies play an increasingly vital role in understanding the intricate mechanisms underlying the biological activities of chemical compounds and predicting the impact of structural modifications. For rosmarinine, computational approaches have been employed, particularly in the context of its degradation products.

Specifically, theoretical calculations are being conducted to investigate the potential of the rosmarinine degradation product, (1R,2R,7R,7aS)-1-hydroxymethyl-2,3,5,6,7,7a-hexahydropyrrolizidine-1,2,7-triol, as a selective inhibiting agent for glycoproteins allfordrugs.comwikimedia.org. These studies aim to elucidate the molecular interactions and binding affinities that could explain this novel activity.

While detailed computational studies specifically on the antimicrobial, antioxidant, or cytotoxic mechanisms of the parent rosmarinine molecule are not extensively reported in the provided search results, general computational chemistry methods such as Density Functional Theory (DFT) and molecular dynamics simulations are powerful tools for:

Elucidating reaction pathways: Identifying key intermediates and transition states in metabolic or degradation processes chemfaces.comcore.ac.uk.

Determining activation energies: Quantifying the energy barriers for chemical transformations, which can correlate with reactivity and biological activity core.ac.uk.

Analyzing electronic structures: Understanding how the distribution of electrons within a molecule influences its interactions with biological targets chemfaces.comontosight.aicore.ac.uk.

Predicting properties: Computational models can predict various physicochemical properties relevant to biological activity, such as solubility, lipophilicity, and potential binding to receptors cdutcm.edu.cn.

These computational approaches, when applied to rosmarinine and its derivatives, can provide deeper insights into their mechanisms of action, guide the design of new derivatives with enhanced or altered biological profiles, and contribute to a more comprehensive understanding of their structure-activity relationships.

Ecological Roles of Rosmarinine in Plants

Role in Plant Defense Mechanisms and Chemical Ecology

Rosmarinine is part of a class of secondary metabolites known as pyrrolizidine (B1209537) alkaloids (PAs), which are well-documented for their role as chemical defense compounds against herbivores researchgate.net. Plants produce these alkaloids as a protective measure, influencing the behavior, growth, and survival of organisms that attempt to consume them mdpi.com. The presence of rosmarinine and other PAs in plant tissues renders them unpalatable and toxic to a wide range of generalist herbivores nih.govresearchgate.net.

The defensive properties of PAs like rosmarinine are a cornerstone of the chemical ecology of the plants that produce them semanticscholar.org. These compounds can act as direct toxins or repellents, thereby reducing the frequency and intensity of herbivory mdpi.comnih.gov. The bitter taste of alkaloids, for instance, can deter feeding after an initial sampling by an animal mdpi.com. This chemical defense strategy is crucial for the plant's survival and reproductive success, as it minimizes the loss of photosynthetic tissues and other vital organs to herbivores mdpi.com.

The effectiveness of these chemical defenses can be observed in the interactions between plants of the Senecio genus, which are known PA producers, and various herbivores. While generalist herbivores are typically deterred by these alkaloids, some specialist insects have evolved mechanisms to tolerate and even sequester these compounds for their own defense against predators nih.gov.

The table below summarizes the impact of pyrrolizidine alkaloids, the class of compounds to which rosmarinine belongs, on different types of herbivores.

| Herbivore Type | Effect of Pyrrolizidine Alkaloids (including Rosmarinine) | Reference |

| Generalist Mammalian Herbivores | Toxic, leading to avoidance of the plant. | nih.gov |

| Generalist Insect Herbivores | Toxic and deterrent to feeding. | nih.govresearchgate.net |

| Specialist Insect Herbivores | May be tolerated and sequestered for their own defense. | nih.gov |

Biosynthesis and Accumulation in Response to Environmental Stress

The production and concentration of pyrrolizidine alkaloids, including by extension rosmarinine, are not static but can be influenced by various environmental factors. These fluctuations are a part of the plant's adaptive response to changing conditions, allowing it to allocate resources to defense when most needed.

These findings suggest that environmental stress can trigger changes in the biosynthesis and accumulation of these defensive compounds. While specific studies on the response of rosmarinine biosynthesis to environmental stress are limited, the general patterns observed for other PAs in the Senecio genus provide a valuable framework for understanding how its production might be regulated. The plant's ability to modulate the production of rosmarinine in response to environmental cues is a critical aspect of its ecological strategy, ensuring that defense is heightened under conditions that may increase its vulnerability to herbivores.

The following table illustrates the influence of environmental factors on the concentration of total pyrrolizidine alkaloids in the shoots of Senecio species, based on available research.

| Environmental Factor | Condition | Effect on Total Pyrrolizidine Alkaloid Concentration in Shoots | Species Studied | Reference |

| Nutrients | NPK Fertilization | Generally Reduced | S. jacobaea, S. vulgaris, S. aquaticus | nih.gov |

| Water Availability | Intermediate (in nutrient-poor soil) | Increased | S. jacobaea, S. aquaticus | nih.gov |

| Water Availability | High or Low (in nutrient-poor soil) | Lowered | S. jacobaea, S. aquaticus | nih.gov |

| Nutrients and Water | Nutrient-Rich | Approximately Equal Across Water Treatments | S. jacobaea, S. aquaticus | nih.gov |

Advanced Analytical Methodologies for Rosmarinine Research

Chromatographic Separation and Purification Techniques

The isolation and purification of rosmarinine from its natural sources are foundational steps for any subsequent research. Chromatographic techniques are indispensable for achieving the high degree of purity required for spectroscopic analysis and biological assays. A variety of methods are employed, often in combination, to effectively separate rosmarinine from other co-occurring phytochemicals.

One common approach involves a multi-step chromatographic process. For instance, a crude plant extract can first be subjected to macroporous resin column chromatography . This technique separates compounds based on their polarity and molecular size. In a study on a related compound, rosmarinic acid, the use of SP825 resin was found to be highly effective, leading to a significant increase in purity. mdpi.com Following this initial enrichment, further purification can be achieved using polyamide resin chromatography . This method is particularly effective for separating phenolic compounds. A subsequent elution with an appropriate solvent, such as 70% ethanol, can yield a fraction with a high concentration of the target compound. mdpi.comnih.gov

For higher resolution and more precise separation, High-Performance Liquid Chromatography (HPLC) is a widely utilized technique. researchgate.net Preparative HPLC, in particular, is employed for the isolation of larger quantities of pure compounds. This method uses a high-pressure pump to pass the sample through a column packed with a stationary phase, separating components based on their differential interactions with the stationary and mobile phases.

Another powerful technique for the purification of polar compounds like rosmarinine is Centrifugal Partition Chromatography (CPC) . CPC is a liquid-liquid chromatography technique that avoids the use of a solid stationary phase, which can sometimes lead to irreversible adsorption of the sample. Ion-exchange CPC, for example, has been successfully used to purify rosmarinic acid from crude extracts. researchgate.net

The selection of the appropriate chromatographic technique or combination of techniques depends on the specific characteristics of the plant matrix and the desired purity of the final product.

| Technique | Principle | Application in Rosmarinine Research | Reference |

|---|---|---|---|

| Macroporous Resin Chromatography | Adsorption based on polarity and molecular size | Initial enrichment from crude extracts | mdpi.com |

| Polyamide Resin Chromatography | Adsorption of phenolic compounds | Further purification after initial enrichment | mdpi.comnih.gov |

| Preparative High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on differential partitioning | Isolation of high-purity compound | researchgate.net |

| Centrifugal Partition Chromatography (CPC) | Liquid-liquid partitioning without a solid support | Purification of polar compounds, avoiding irreversible adsorption | researchgate.net |

Spectroscopic Characterization Techniques (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

Once a purified sample of rosmarinine is obtained, spectroscopic techniques are employed to elucidate its molecular structure. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the two most powerful and commonly used methods for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR spectra are typically acquired. The chemical shifts, coupling constants, and integration of the signals in a ¹H NMR spectrum reveal the number and types of protons and their connectivity. arjonline.orgresearchgate.net The ¹³C NMR spectrum provides information about the number and types of carbon atoms in the molecule. researchgate.net For the closely related rosmarinic acid, detailed NMR data has been published, which serves as a crucial reference for the structural confirmation of rosmarinine. arjonline.orgresearchgate.net

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |

|---|---|---|---|

| 2 | - | 122.5 | arjonline.org |

| 5 | - | 116.3 | arjonline.org |

| 6 | - | 121.2 | arjonline.org |

| 7 | - | 146.7 | arjonline.org |

| 8 | - | 115.1 | arjonline.org |

| 9 | - | 145.4 | arjonline.org |

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. Electrospray Ionization (ESI) is a soft ionization technique commonly used for polar molecules like rosmarinine, and it is often coupled with a mass analyzer such as a Time-of-Flight (TOF) or a triple quadrupole. nih.govnih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which allows for the determination of its molecular formula. nih.gov Tandem mass spectrometry (MS/MS) provides information about the fragmentation pattern of the molecule, which can be used to further confirm its structure. researchgate.net For rosmarinic acid, the deprotonated molecular ion [M-H]⁻ is typically observed in negative ion mode ESI-MS. researchgate.net

Future Directions and Emerging Research Avenues for Rosmarinine

Further Elucidation of Undiscovered Molecular Mechanisms of Action

Ongoing research aims to comprehensively understand the precise molecular mechanisms through which rosmarinine exerts its diverse biological effects smolecule.com. While some studies suggest rosmarinine may induce apoptosis in cancer cells, the underlying mechanisms remain under investigation smolecule.com. Future directions involve detailed mechanistic studies to elucidate how rosmarinine interacts at the cellular level, particularly concerning its cytotoxic properties smolecule.com.

Broader investigations into pyrrolizidine (B1209537) alkaloid-induced toxicities, such as hepatic sinusoidal obstruction syndrome (HSOS), highlight the need to identify the specific molecular targets of PAs. Proteomic approaches are being employed to identify altered proteins and pathways in response to PA exposure, offering a foundation for understanding rosmarinine's effects nih.govacs.orgresearchgate.net. Future research endeavors will utilize in-vitro cell culture models and advanced imaging techniques to pinpoint the molecular toxicity mechanisms on specific liver cell types, contributing to a more precise assessment of the health risks associated with PA exposure bund.de. This includes identifying potential protein targets and their interactions with PAs nih.govacs.org.

Exploration of Pyrrolizidine Alkaloid Biosynthesis Pathways

A significant area of future research involves the detailed exploration of the biosynthetic pathways leading to rosmarinine and other pyrrolizidine alkaloids. Studies have shown that the rosmarinecine portion of rosmarinine is biosynthesized from two molecules of putrescine, with homospermidine serving as a key intermediate rsc.orgpsu.edu. Homospermidine synthase (HSS) has been identified as the first committed enzyme in PA biosynthesis, and its evolutionary origins through gene duplication have been a subject of study nih.govresearchgate.netnih.gov.

Despite advancements, there remains limited knowledge regarding the complete evolution of the entire PA biosynthetic pathway beyond the initial homospermidine synthesis nih.gov. Future biosynthetic studies will continue to focus on the pyrrolizidine necine bases and, more critically, the less understood biosynthesis of necic acids, which are esterified to the necine bases to form the complete alkaloid structure gla.ac.ukgla.ac.ukgla.ac.uk. Techniques such as stable isotope labeling (e.g., 13C, 2H, 15N) combined with nuclear magnetic resonance (NMR) spectroscopy are crucial for tracking the fate of individual atoms during these complex biosynthetic processes psu.edunih.gov. Additionally, metabolic modeling is being explored as a computational tool to simulate and optimize biosynthetic pathways, potentially leading to higher yields of desired biochemical products like rosmarinine in the future nih.gov.

Advanced Synthetic Strategies for Complex Pyrrolizidine Alkaloids

The development of advanced synthetic strategies for rosmarinine and other complex pyrrolizidine alkaloids is a critical area for future research. Recent studies have already achieved catalytic asymmetric total synthesis methods for rosmarinine, enabling efficient production without the need for protective groups and streamlining the synthetic process smolecule.com. Extensive research has been conducted on the partial and total synthesis of various naturally occurring PAs and their non-natural analogues mdpi.comresearchgate.net.

Current synthetic approaches for pyrrolizidine alkaloids generally involve constructing the bicyclic core structure from suitably substituted pyrrolidine (B122466) derivatives, forming the pyrrolidine-containing ring within a pyrrolidone precursor, or simultaneously constructing both rings through transannular cyclization of an eight-membered lactam precursor researchgate.net. Future efforts will concentrate on developing more efficient, enantioselective, and versatile synthetic routes to access a broader range of pyrrolizidine structures researchgate.netacs.orgacs.orgresearchgate.net. Such advancements are essential for producing sufficient quantities of these complex compounds for comprehensive biological evaluation and to potentially overcome limitations of natural extraction smolecule.com.

Integration of "Omics" Approaches in Pyrrolizidine Alkaloid Research

The integration of "omics" technologies—including genomics, proteomics, metabolomics, and transcriptomics—is becoming fundamental to pyrrolizidine alkaloid research and the emerging field of systems toxicology researchgate.netnih.govifremer.fr. These multi-level analyses offer comprehensive insights into the effects of PAs at a systemic level.

Proteomic studies have been instrumental in investigating PA-induced liver injury, identifying proteins that are differentially expressed in response to exposure, and pinpointing potential molecular targets nih.govacs.orgresearchgate.netmust.edu.monih.gov. Metabolomics, often coupled with ultra-high-performance liquid chromatography (UHPLC) and high-resolution mass spectrometry (HRMS), is utilized to analyze PA-induced metabolic changes, identify biomarkers, and understand the metabolic profiles in various biological systems researchgate.netifremer.frnih.govresearchgate.netnih.govmdpi.com. Genomics and transcriptomics provide insights into gene expression alterations caused by PA exposure, linking them to critical cellular processes such as cell cycle regulation and DNA damage repair nih.govnih.gov.

Future research will increasingly leverage these integrated omics approaches to gain a more holistic understanding of PA effects, elucidate adverse outcome pathways (AOPs), and refine risk assessment methodologies researchgate.netifremer.fr. Genomics also plays a vital role in identifying biosynthetic gene clusters for secondary metabolites, which can accelerate the discovery of novel natural products and further elucidate complex biosynthetic pathways frontiersin.orgmdpi.com.

Methodological Advancements in Analytical Quantification and Isolation

Methodological advancements in the analytical quantification and isolation of rosmarinine and other pyrrolizidine alkaloids are crucial for both research and practical applications. Novel techniques, such as ultra-performance liquid chromatography hyphenated with quadrupole time-of-flight mass spectrometry (UHPLC-Q-TOF-MS), have been developed for the rapid estimation of total toxic retronecine-type PAs without always requiring corresponding standards must.edu.mo.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HRMS) are widely employed for identifying metabolites and characterizing plant chemotypes based on their PA profiles researchgate.netbiorxiv.org. Furthermore, improvements in resolution and sensitivity in proteomic studies are being achieved through techniques like 2D SCX-RP LC-MS must.edu.mo.

Future advancements in this area will likely focus on developing even more sensitive, selective, and high-throughput analytical methods for the precise quantification and efficient isolation of rosmarinine from complex matrices, including plant extracts and biological samples. This will involve the continued integration of advanced separation techniques with sophisticated mass spectrometry and NMR platforms for comprehensive profiling and structural elucidation, enabling more accurate research and quality control.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for isolating and characterizing Rosmarinine from plant sources?

- Methodology : Begin with solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as HPLC or TLC for purification . Structural elucidation should combine spectroscopic methods (NMR, IR, and mass spectrometry) and comparisons with literature data . For reproducibility, document solvent ratios, temperature, and pressure conditions in detail .

- Data Validation : Cross-reference spectral data with established databases (e.g., PubChem, SciFinder) and include purity assessments via melting point or HPLC retention times .

Q. How can researchers design in vitro assays to evaluate Rosmarinine’s antioxidant activity?

- Experimental Design : Use DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays with ascorbic acid as a positive control . Include dose-response curves and IC50 calculations.

- Critical Analysis : Address confounding factors like solvent interference (e.g., DMSO quenching radicals) and validate results with multiple antioxidant models .

Q. What are the best practices for synthesizing Rosmarinine derivatives to study structure-activity relationships (SAR)?

- Synthesis Strategy : Employ regioselective functionalization (e.g., acetylation, methylation) at hydroxyl or carbonyl groups . Optimize reaction conditions (catalyst, solvent, time) via Design of Experiments (DoE) to maximize yield .

- Characterization : Use X-ray crystallography for unambiguous structural confirmation and computational tools (e.g., DFT) to predict reactivity .

Advanced Research Questions

Q. How can contradictory findings about Rosmarinine’s bioavailability in preclinical models be resolved?

- Conflict Analysis : Conduct a systematic review to identify variables (e.g., animal strain, administration route, formulation) causing discrepancies . Validate hypotheses using pharmacokinetic studies with LC-MS/MS quantification and compartmental modeling .

- Methodological Rigor : Standardize protocols (e.g., fasting duration, sampling intervals) and report negative results to reduce publication bias .

Q. What strategies are effective for identifying Rosmarinine’s molecular targets in complex biological systems?

- Target Identification : Combine affinity chromatography with proteomics (e.g., SILAC labeling) and molecular docking simulations . Validate hits via CRISPR/Cas9 knockout or RNAi silencing in cell-based assays .

- Data Integration : Use pathway analysis tools (e.g., KEGG, STRING) to contextualize targets within signaling networks and prioritize candidates for functional studies .

Q. How should researchers optimize extraction protocols to balance yield, cost, and environmental impact?

- Sustainability Metrics : Compare traditional (Soxhlet) vs. green techniques (microwave-assisted extraction) using Life Cycle Assessment (LCA) . Include metrics like energy consumption, solvent toxicity, and carbon footprint.

- Trade-off Analysis : Apply multi-criteria decision analysis (MCDA) to rank methods based on yield, scalability, and eco-friendliness .

Methodological Guidance for Data Reporting

- Reproducibility : Provide raw data (e.g., NMR spectra, chromatograms) in supplementary materials and specify equipment models/software versions .

- Contradiction Management : Use funnel plots or sensitivity analysis to assess bias in meta-analyses .

- Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating questions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。